molecular formula C12H11IN2O2 B11046924 1-acetyl-4-[(4-iodophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-[(4-iodophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11046924
M. Wt: 342.13 g/mol
InChI Key: IUHHXDKXVLYFAE-UHFFFAOYSA-N
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Description

1-ACETYL-4-(4-IODOANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, an iodoaniline moiety, and a dihydropyrrolone ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-ACETYL-4-(4-IODOANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves several steps, typically starting with the preparation of the iodoaniline precursor. The synthetic route generally includes:

    Iodination of Aniline: Aniline is iodinated using iodine and an oxidizing agent such as sodium nitrite in an acidic medium to produce 4-iodoaniline.

    Acetylation: The 4-iodoaniline is then acetylated using acetic anhydride to form 4-iodoacetanilide.

    Cyclization: The final step involves the cyclization of 4-iodoacetanilide with a suitable reagent, such as a base, to form the dihydropyrrolone ring, resulting in the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-ACETYL-4-(4-IODOANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-ACETYL-4-(4-IODOANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-ACETYL-4-(4-IODOANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-ACETYL-4-(4-IODOANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    4-Iodoaniline: A precursor in the synthesis of the target compound, known for its use in organic synthesis.

    Acetanilide: A related compound with similar structural features, used in the synthesis of various organic compounds.

    Dihydropyrrolone Derivatives: Compounds with similar ring structures, studied for their diverse chemical and biological properties.

Properties

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

1-acetyl-3-(4-iodoanilino)-2H-pyrrol-5-one

InChI

InChI=1S/C12H11IN2O2/c1-8(16)15-7-11(6-12(15)17)14-10-4-2-9(13)3-5-10/h2-6,14H,7H2,1H3

InChI Key

IUHHXDKXVLYFAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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